
2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is a heterocyclic compound featuring a pyridine ring substituted with bromine, iodine, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyridine derivative, followed by the introduction of the acetic acid moiety. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and iodine atoms can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the carboxylic acid group can form hydrogen bonds, further stabilizing the interactions with biological targets.
類似化合物との比較
Similar Compounds
2-(3-Bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid: Lacks the iodine atom, which may affect its reactivity and binding properties.
2-(5-Iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid: Lacks the bromine atom, leading to different chemical and biological properties.
2-(4-Oxo-1,4-dihydropyridin-1-yl)acetic acid: Lacks both bromine and iodine, making it less reactive in certain types of reactions.
Uniqueness
The presence of both bromine and iodine atoms in 2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
特性
分子式 |
C7H5BrINO3 |
|---|---|
分子量 |
357.93 g/mol |
IUPAC名 |
2-(3-bromo-5-iodo-4-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C7H5BrINO3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h1-2H,3H2,(H,11,12) |
InChIキー |
JNSZMPOHPCOODG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)C(=CN1CC(=O)O)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


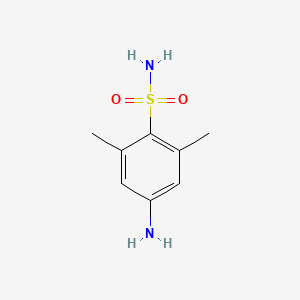
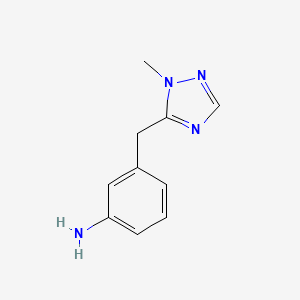
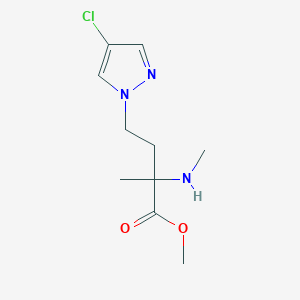
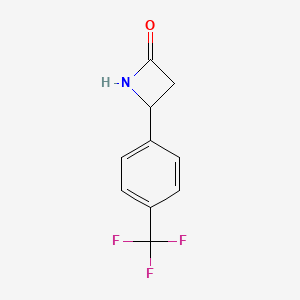
![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride](/img/structure/B13629850.png)
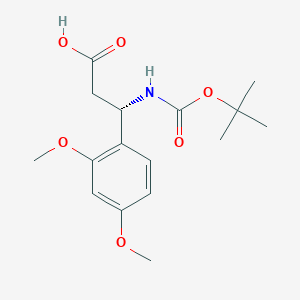
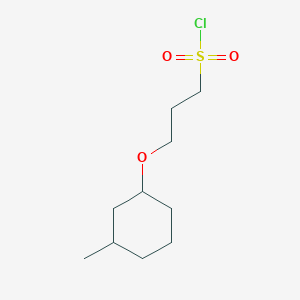

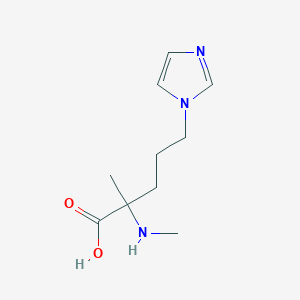

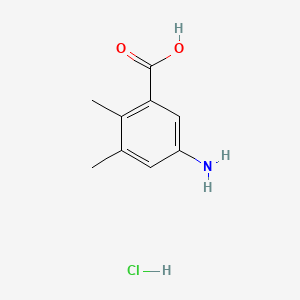
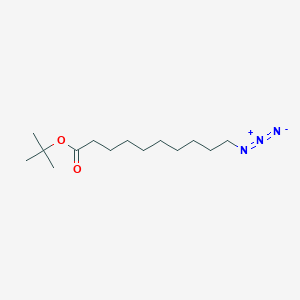
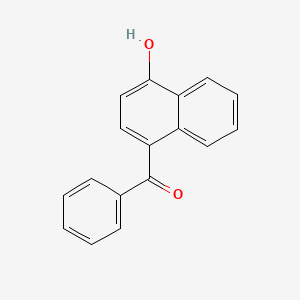
![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)
